molecular formula C12H11F3N2O3 B12897731 5-Oxopyrrolidin-3-yl (3-(trifluoromethyl)phenyl)carbamate CAS No. 88015-90-1

5-Oxopyrrolidin-3-yl (3-(trifluoromethyl)phenyl)carbamate

Cat. No.: B12897731
CAS No.: 88015-90-1
M. Wt: 288.22 g/mol
InChI Key: SGEXCAFOOIXOCW-UHFFFAOYSA-N
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Description

5-Oxopyrrolidin-3-yl (3-(trifluoromethyl)phenyl)carbamate is a chemical compound that features a pyrrolidine ring and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxopyrrolidin-3-yl (3-(trifluoromethyl)phenyl)carbamate typically involves the condensation of 1-(3-(trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carbohydrazides with aromatic aldehydes and acetone . The reaction conditions often include refluxing in the presence of a catalytic amount of sulfuric acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Oxopyrrolidin-3-yl (3-(trifluoromethyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxyl derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

5-Oxopyrrolidin-3-yl (3-(trifluoromethyl)phenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Oxopyrrolidin-3-yl (3-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets. The pyrrolidine ring and the trifluoromethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 1-(3-(Fluoromethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid
  • 1-(3-(Trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid

Comparison: Compared to similar compounds, 5-Oxopyrrolidin-3-yl (3-(trifluoromethyl)phenyl)carbamate is unique due to the presence of both the pyrrolidine ring and the trifluoromethyl-substituted phenyl group. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

88015-90-1

Molecular Formula

C12H11F3N2O3

Molecular Weight

288.22 g/mol

IUPAC Name

(5-oxopyrrolidin-3-yl) N-[3-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C12H11F3N2O3/c13-12(14,15)7-2-1-3-8(4-7)17-11(19)20-9-5-10(18)16-6-9/h1-4,9H,5-6H2,(H,16,18)(H,17,19)

InChI Key

SGEXCAFOOIXOCW-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)OC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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